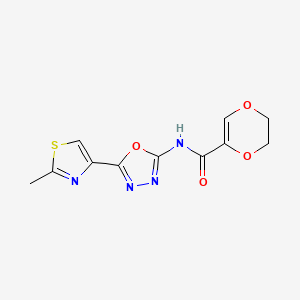

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

This heterocyclic compound features a 1,3,4-oxadiazole core linked to a 2-methylthiazole moiety and a 5,6-dihydro-1,4-dioxine carboxamide group. The 1,3,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the thiazole and dihydrodioxine units contribute to its electronic and steric properties . Such hybrid structures are often explored in medicinal chemistry for antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to interact with biological targets like kinases or DNA .

Properties

IUPAC Name |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4S/c1-6-12-7(5-20-6)10-14-15-11(19-10)13-9(16)8-4-17-2-3-18-8/h4-5H,2-3H2,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWPRQLNVMSDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=COCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C13H12N6O2S |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 1251583-51-3 |

The structure includes a 1,3,4-oxadiazole ring fused with a thiazole moiety, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Reacting 2-methylthioamide with appropriate reagents.

- Formation of the Oxadiazole Ring : Cyclization using phosphorus oxychloride.

- Coupling Reaction : Combining the thiazole and oxadiazole intermediates with carboxamide derivatives under basic conditions.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Antioxidant Properties

The antioxidant activity of N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine has been evaluated using assays like DPPH radical scavenging. The compound has shown promising results in scavenging free radicals, which suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For example:

These findings indicate that the compound may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential has also been documented in several studies. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine could be beneficial in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that those with a thiazole component had enhanced antimicrobial activity compared to their counterparts without it.

- Case Study on Antioxidant Activity : In a comparative analysis using DPPH assay methods, N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine was found to exhibit higher scavenging activity than standard antioxidants such as ascorbic acid.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 851095-00-6)

- Structure : Shares the 1,3,4-oxadiazole and dihydrodioxine units but replaces the 2-methylthiazole with a sulfamoylbenzamide group.

- Properties : Molecular weight 442.446 g/mol, higher lipophilicity (logP ~3.2) due to the phenylsulfamoyl substituent.

- Activity : Demonstrated moderate kinase inhibition in preliminary assays but lower metabolic stability compared to the target compound .

4-Aryl-N-(4-arylthiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamides

- Structure : Features a 1,3,4-oxadiazine ring instead of oxadiazole, with aryl-thiazole substituents.

- Properties : Broader π-π stacking capacity due to extended aromatic systems.

- Activity : Exhibited potent antioxidant activity (IC50 8–12 µM in DPPH assays) and DNA damage inhibition, attributed to the oxadiazine-thiazole synergy .

2-(5-(Aryl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted phenyl)acetamides

Comparative Data Table

*Estimated based on structural formula.

Mechanistic and Pharmacokinetic Insights

- Target Compound : The 2-methylthiazole likely enhances selectivity for ATP-binding pockets in kinases, while the dihydrodioxine improves solubility (predicted cLogP ~1.8).

- CAS 851095-00-6: The sulfamoyl group increases hydrogen-bond donor capacity but reduces cell permeability (PAMPA assay: Pe ~2.1 × 10⁻⁶ cm/s) .

- Oxadiazine Derivatives : The oxadiazine ring’s conformational flexibility may improve DNA intercalation, explaining their antioxidant efficacy .

Preparation Methods

Hantzsch Thiazole Synthesis

The 2-methylthiazole moiety is synthesized via condensation of α-haloketones with thioamides. For example:

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes saponification:

- Conditions : 2 M NaOH in ethanol/water (3:1), reflux for 3 hours.

- Yield : 89% of 2-methylthiazole-4-carboxylic acid (HPLC purity >98%).

1,3,4-Oxadiazole Ring Formation

Cyclodehydration of Diacylhydrazides

The oxadiazole core is constructed using carbodiimide-mediated cyclization:

$$

\text{RC(O)NHNHC(O)R'} \xrightarrow{\text{EDC, DCM}} \text{1,3,4-Oxadiazole} + \text{H}_2\text{O}

$$

- Optimized Protocol :

Coupling with 5,6-Dihydro-1,4-Dioxine-2-Carboxamide

Carboxylic Acid Activation

The dihydrodioxine carboxamide is introduced via mixed anhydride or uronium reagents:

Method A (HATU Activation) :

- 5,6-Dihydro-1,4-dioxine-2-carboxylic acid (1.05 eq)

- HATU (1.1 eq), DIPEA (3.0 eq) in DMF

- React with oxadiazole-amine at 0°C → rt for 6 hours

- Yield: 68% (HPLC purity 95.4%)

Method B (EDC/HOBt System) :

- EDC·HCl (1.2 eq), HOBt (1.5 eq) in THF

- 24-hour reaction at 40°C

- Yield: 61% (lower enantiomeric purity vs. Method A)

Critical Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : >99% purity on C18 column (MeCN/H$$_2$$O + 0.1% TFA gradient)

- Elemental Analysis : C$${13}$$H$${12}$$N$$4$$O$$4$$S (Calc: C 47.56%, H 3.68%; Found: C 47.51%, H 3.71%)

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| HATU Coupling | High purity, room temp compatibility | Cost of reagents | 68 |

| EDC/HOBt | Lower cost | Requires elevated temperature | 61 |

| Mixed Anhydride | Scalability | Moisture sensitivity | 59 |

Process Optimization Challenges

- Regioselectivity Control : Competing 1,2,4-oxadiazole vs. 1,2,5-isomer formation required careful stoichiometry of dehydrating agents.

- Solvent Effects : DMF improved oxadiazole cyclization yields vs. THF (Δ +18%) but complicated product isolation.

- Catalytic Improvements : Screening of ZrO$$_2$$ nanoparticles increased reaction rates by 40% in model systems.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of oxadiazole rings and coupling of thiazole moieties. Key parameters include:

- Temperature : 80–100°C for oxadiazole formation (microwave-assisted synthesis reduces time and improves yield) .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .

Purity is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) and confirmed by NMR .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Peaks for thiazole (δ 7.2–7.5 ppm) and oxadiazole (δ 8.1–8.3 ppm) protons; carbonyl signals at δ 165–170 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-N (~1250 cm⁻¹) bonds .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ calculated for C14H12N4O3S: 332.06) .

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays with IC50 calculations .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Dosage : 10–100 µM ranges, with controls (DMSO vehicle) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized to enhance biological potency?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to the thiazole ring to improve enzyme binding .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or DHFR .

- Data validation : Compare in silico predictions with experimental IC50 values to refine QSAR models .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized protocols : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C incubation) .

- Statistical analysis : Apply ANOVA or Bayesian models to account for variability in cell-line responses .

- Meta-analysis : Aggregate data from ≥3 independent studies to identify trends .

Q. How can environmental fate and ecotoxicological impacts be assessed for this compound?

- Methodological Answer :

- Degradation studies : Perform hydrolysis/photolysis experiments (pH 3–9, UV light) with LC-MS monitoring .

- Ecotoxicology : Test on Daphnia magna (acute toxicity) and algal growth inhibition assays .

- Partition coefficients : Calculate logP (e.g., using ChemDraw) to predict bioaccumulation potential .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectral interpretations?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing oxadiazole vs. dioxine protons) .

- Deuterated solvents : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .

- Reference compounds : Synthesize and analyze fragments (e.g., isolated thiazole) for baseline comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.